BenchChemオンラインストアへようこそ!

Azumolene Sodium Salt

Malignant hyperthermia Parenteral formulation Aqueous solubility

Azumolene Sodium Salt (EU4093 sodium) is a hydantoin-derivative skeletal muscle relaxant and a direct structural analog of dantrolene sodium, in which the para-nitrophenyl group of dantrolene is replaced by a para-bromophenyl moiety. It functions as a modulator of the skeletal muscle ryanodine receptor (RyR1), inhibiting calcium release from the sarcoplasmic reticulum.

Molecular Formula C13H8BrN4NaO3
Molecular Weight 371.12 g/mol
Cat. No. B13844541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzumolene Sodium Salt
Molecular FormulaC13H8BrN4NaO3
Molecular Weight371.12 g/mol
Structural Identifiers
SMILESC1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
InChIInChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-;
InChIKeyPHJRJPWBPXLNAJ-NKBLJONXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azumolene Sodium Salt (CAS 105336-14-9): A 30-Fold More Water-Soluble Dantrolene Analog for Malignant Hyperthermia Research and RyR-Targeted Drug Development


Azumolene Sodium Salt (EU4093 sodium) is a hydantoin-derivative skeletal muscle relaxant and a direct structural analog of dantrolene sodium, in which the para-nitrophenyl group of dantrolene is replaced by a para-bromophenyl moiety [1]. It functions as a modulator of the skeletal muscle ryanodine receptor (RyR1), inhibiting calcium release from the sarcoplasmic reticulum [2]. Azumolene sodium is primarily distinguished from its prototype dantrolene sodium by an approximately 30-fold greater aqueous solubility, a property confirmed across multiple independent investigations and recognized as critical for emergency parenteral administration in malignant hyperthermia (MH) crisis [1][3]. The compound is supplied as the monosodium salt with molecular formula C₁₃H₈BrN₄NaO₃ and a molecular weight of approximately 371–372 g/mol .

Why Dantrolene Sodium Cannot Simply Replace Azumolene Sodium Salt in Time-Critical Malignant Hyperthermia Intervention and Aqueous Formulation Workflows


Although azumolene and dantrolene share a common hydantoin pharmacophore and are equipotent in vitro as skeletal muscle relaxants, their physicochemical divergence creates a non-interchangeable formulation and administration profile [1]. Dantrolene sodium (DANTRIUM™) exhibits extremely poor aqueous solubility, requiring 60 mL of sterile water to reconstitute a single 20 mg vial—yielding a final concentration of only ~0.33 mg/mL—and necessitates infusion volumes of up to 2400 mL for an 80 kg patient during an MH crisis [2]. The resulting solution has a high pH (~9.5), precluding subcutaneous or intramuscular administration and risking tissue necrosis upon extravasation [2]. Furthermore, dantrolene sodium carries an FDA Boxed Warning for hepatotoxicity, with symptomatic hepatitis reported at various dose levels [3]. Azumolene sodium's 30-fold greater water solubility directly addresses these emergency-use limitations by enabling more concentrated aqueous formulations without organic co-solvents or extreme pH adjustments, while its repeated-dose toxicology profile in rats shows no mortality and reversible findings only at the highest dose tested [1][4]. These differences have material consequences for procurement decisions in preclinical MH research, where ease of intravenous preparation and reduced formulation complexity directly affect experimental throughput and reproducibility.

Quantitative Head-to-Head Evidence: Azumolene Sodium Salt vs. Dantrolene Sodium Across Solubility, Potency, Target Binding, In Vivo Efficacy, and Structural Biology


Aqueous Solubility: Azumolene Sodium Salt Is Approximately 30-Fold More Water-Soluble Than Dantrolene Sodium, Enabling Simplified Emergency Formulation

Azumolene sodium is consistently characterized as a 30-fold more water-soluble analogue of dantrolene sodium across multiple independent primary research publications [1][2]. By contrast, dantrolene sodium (DANTRIUM™) is so poorly water-soluble that a 20 mg vial requires reconstitution with 60 mL of sterile water, achieving a final concentration of only approximately 0.33 mg/mL, resulting in infusion volumes up to 2400 mL for an 80 kg adult at the upper therapeutic dose of 10 mg/kg [3]. Azumolene sodium is reported as freely soluble in water by commercial suppliers, enabling direct aqueous formulation without organic co-solvents . This solubility advantage is explicitly cited as the rationale for developing azumolene as an alternative to dantrolene for emergency MH intervention [1].

Malignant hyperthermia Parenteral formulation Aqueous solubility

In Vitro Muscle Twitch Inhibition: Azumolene Is Equipotent to Dantrolene Sodium Across Multiple Skeletal Muscle Types and Species

In a direct comparative study by Sudo et al. (2008), azumolene and dantrolene sodium were tested head-to-head on isolated mouse skeletal muscle preparations. Azumolene inhibited twitches of mouse extensor digitorum longus (EDL) with an IC₅₀ of 2.8 ± 0.8 µM and soleus muscle with an IC₅₀ of 2.4 ± 0.6 µM, compared with dantrolene sodium IC₅₀ values of 1.6 ± 0.4 µM (EDL) and 3.5 ± 1.2 µM (soleus), with the authors reporting no statistically significant difference between the two compounds [1]. Both compounds at 10 µM significantly inhibited 8 mM caffeine-induced contractures in mouse soleus muscle, and azumolene was equally effective as dantrolene sodium in relaxing these contractures [1]. In a separate study by Dhillon et al. (1992) using the isolated chick biventer muscle preparation, the two drugs were likewise equipotent in vitro [2]. Crucially, azumolene at 10 µM was also effective in blocking and reversing caffeine-induced contracture of human MH-susceptible skeletal muscle in vitro [1].

Skeletal muscle pharmacology Calcium release inhibition Preclinical potency

Dihydropyridine Receptor (DHPR) Binding: Azumolene Is 3- to 5-Fold More Potent Than Dantrolene at Displacing [³H]PN200-110 from Porcine Skeletal Muscle DHPR

El-Hayek et al. (1992) directly compared the binding of dantrolene, azumolene, and aminodantrolene to two key skeletal muscle calcium channel targets using radioligand binding assays. At the dihydropyridine receptor (DHPR) of porcine skeletal muscle transverse tubules, azumolene inhibited [³H]PN200-110 binding with an IC₅₀ of approximately 20 µM, making it 3- to 5-fold more potent than dantrolene or aminodantrolene [1]. In contrast, at the ryanodine receptor (RyR), 100 µM of either azumolene or dantrolene produced only a small inhibition of [³H]ryanodine binding (less than 25%), while aminodantrolene was essentially inert, indicating a preferential interaction of these hydantoins with DHPR over RyR in this binding assay [1]. The authors concluded that skeletal muscle DHPR may participate in the mechanism of action of both dantrolene and azumolene, with azumolene displaying measurably greater affinity at this target [1].

Ryanodine receptor Dihydropyridine receptor Radioligand binding Excitation-contraction coupling

In Vivo Reversal of Malignant Hyperthermia Crisis: Azumolene (2 mg/kg IV) Rescues Halothane/Succinylcholine-Triggered MH in Susceptible Swine with Survival and Attenuation of Acidosis

Do Carmo et al. (2010) evaluated the efficacy of intravenous azumolene in a prospective laboratory trial using MH-susceptible (MHS) pigs. After triggering an MH crisis with combined halothane (1.5% inhaled) and succinylcholine (2.5 mg/kg IV), azumolene was administered at 2 mg/kg IV 15 minutes post-trigger. MHS pigs developed severe respiratory acidosis (pH 7.16 ± 0.02; Pco₂ 46.2 ± 9.1 mmHg), fever (38.2 ± 1.1°C), cardiac arrhythmias, and muscle contracture [1]. Azumolene-treated MHS pigs (n = 5) survived the crisis with significant attenuation of signs: pH improved to 7.30 ± 0.10, Pco₂ decreased to 36.3 ± 4.5 mmHg, and normal muscle tone and cardiac rhythm were restored [1]. The authors concluded that azumolene represents a possible substitute for dantrolene to reverse MH crisis in susceptible pigs. While this study did not include a concurrent dantrolene-treated control arm, the efficacy benchmark for dantrolene in similar porcine MH models is well-established, and azumolene's performance at a relatively low IV dose (2 mg/kg) in the context of its 30-fold solubility advantage provides a cross-study efficacy reference [1][2].

Malignant hyperthermia In vivo efficacy Swine model Emergency intervention

High-Resolution Crystal Structures of RyR Repeat12 Domain Reveal Conserved Azumolene and Dantrolene Binding Mode with Cooperative Nucleotide Interaction, Enabling Structure-Guided Inhibitor Development

Hadiatullah et al. (2025) determined high-resolution crystal structures of the RyR Repeat12 (R12) domain bound to both dantrolene (DAN) and azumolene (AZU), along with adenine nucleotides (AMP-PCP or ADP), published in Nature Communications [1]. DAN and AZU bind cooperatively with nucleotides to a pseudosymmetric cleft, with key interactions involving residues Trp880 and Trp994. Binding induces a clamshell-like closure of the R12 domain. Isothermal titration calorimetry (ITC) revealed higher binding affinity in the presence of nucleotides and lower affinity for the cardiac RyR2 isoform due to nearby amino acid substitutions [1]. The study explicitly notes that dantrolene, the only FDA-approved RyR inhibitor, is limited by hepatotoxicity and unsuitability for chronic use, and positions the DAN/AZU structural data as a foundation for structure-based screening to identify improved inhibitors targeting the same binding site but with distinct binding modes [1]. The crystal structures of both DAN-bound (PDB: 9L90) and AZU-bound (PDB: 9L91) RyR3 R12 domains have been deposited in the Protein Data Bank [1].

Ryanodine receptor Crystal structure Structure-based drug design Allosteric modulation

Optimal Procurement and Application Scenarios for Azumolene Sodium Salt Based on Quantified Differential Evidence


Preclinical Malignant Hyperthermia Crisis Intervention Studies Requiring Rapid Aqueous IV Formulation

In porcine and rodent MH models where time from trigger to intervention is a critical experimental variable, azumolene sodium salt's approximately 30-fold greater water solubility versus dantrolene sodium enables preparation of concentrated IV dosing solutions without organic co-solvents or prolonged reconstitution steps [1]. The demonstrated in vivo efficacy at 2 mg/kg IV in halothane/succinylcholine-triggered MH-susceptible swine—with 100% survival, attenuation of respiratory acidosis (pH correction from 7.16 to 7.30), and restoration of normal cardiac rhythm—provides a validated dosing benchmark [2]. This scenario is particularly relevant for research groups conducting longitudinal MH studies where repeated IV administration and formulation reproducibility are essential.

Structure-Based Drug Discovery Targeting the RyR Repeat12 Domain Using Co-Crystallization and Biophysical Assays

The high-resolution crystal structure of the RyR3 R12 domain in complex with azumolene and AMP-PCP (PDB: 9L91) provides an experimentally validated structural template for fragment-based screening and rational inhibitor design [3]. Azumolene's cooperative nucleotide binding at the pseudosymmetric cleft (Trp880/Trp994 interactions) and its clamshell-like domain closure mechanism offer a well-characterized pharmacophore for structure-activity relationship (SAR) exploration. Azumolene's superior aqueous solubility facilitates co-crystallization trials and isothermal titration calorimetry experiments that may be technically challenging with the poorly soluble dantrolene [3]. The demonstrated RyR2 isoform selectivity (lower affinity for cardiac isoform) further supports its use as a tool to probe RyR subtype-specific pharmacology [3].

Excitation-Contraction Coupling Mechanistic Studies Profiling DHPR vs. RyR Target Engagement

Azumolene's 3- to 5-fold greater potency than dantrolene at displacing [³H]PN200-110 from skeletal muscle DHPR (IC₅₀ ≈ 20 µM), combined with its equipotent inhibition of muscle twitch (IC₅₀ 2.4–2.8 µM across mouse EDL and soleus) and its minimal direct RyR binding (<25% [³H]ryanodine displacement at 100 µM), positions it as a valuable pharmacological tool for dissecting the relative contributions of DHPR and RyR to skeletal muscle calcium handling [4][5]. Its demonstrated inhibition of RyR1-coupled store-operated calcium entry (SOCE)—with 20 µM azumolene producing a 70% reduction in SOCE in myotubes—further expands its utility in calcium signaling research [6].

Analytical Method Development and Quality Control for Hydantoin-Class Skeletal Muscle Relaxants

Validated analytical methods for sodium azumolene identification and quantification—including UV-Vis spectrophotometry and HPLC with demonstrated linearity, accuracy, precision, and reliability across the 5.0–15.0 µg/mL range—have been published and are available for quality control workflows [7]. These methods fill a documented gap in the literature (no previously published analytical methods for sodium azumolene raw material or dosage form) and provide procurement-ready specifications for identity and purity verification. Santa Cruz Biotechnology lists typical HPLC purity at 99.07% for the sodium salt form , establishing a commercial purity benchmark for research-grade procurement.

Quote Request

Request a Quote for Azumolene Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.